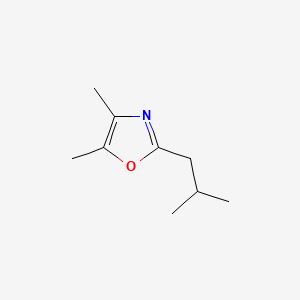

2-Isobutyl-4,5-dimethyloxazole

Beschreibung

Contextualization of Oxazole (B20620) Heterocycles in Contemporary Chemical Research

Oxazole derivatives are a significant class of heterocyclic compounds that are integral to numerous areas of modern chemical research. tandfonline.comjournalajst.com Their diverse applications stem from their unique electronic and structural properties. semanticscholar.org In medicinal chemistry, the oxazole ring serves as a scaffold for the development of novel therapeutic agents with a wide range of biological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties. journalajst.comigi-global.com The ability of the oxazole nucleus to participate in various non-covalent interactions allows it to bind effectively to enzymes and receptors. tandfonline.comjournalajst.com

Beyond pharmaceuticals, oxazole-based compounds are explored in materials science for applications in optoelectronics and as components of specialized polymers. numberanalytics.com They are also found in agrochemicals, serving as pesticides and herbicides. numberanalytics.com The continuous exploration of new synthetic methodologies for creating substituted oxazoles underscores their importance in contemporary organic synthesis, enabling the generation of complex molecules with tailored functionalities. sioc-journal.cnmorressier.comnih.gov

Structural Classification and Nomenclature of 2-Isobutyl-4,5-dimethyloxazole

This compound is classified as a 2,4,5-trisubstituted oxazole. foodb.cahmdb.ca The core of the molecule is a five-membered aromatic oxazole ring. This ring is substituted at the 2-position with an isobutyl group, and at the 4- and 5-positions with methyl groups.

The systematic name for this compound, according to IUPAC nomenclature, is 4,5-dimethyl-2-(2-methylpropyl)-1,3-oxazole. foodb.canist.gov The numbering of the oxazole ring begins with the oxygen atom as position 1 and proceeds towards the nitrogen atom, which is at position 3.

Table 1: Structural and Chemical Identity of this compound

| Identifier | Value |

| IUPAC Name | 4,5-dimethyl-2-(2-methylpropyl)-1,3-oxazole foodb.canist.gov |

| CAS Registry Number | 26131-91-9 nist.gov |

| Molecular Formula | C9H15NO nist.gov |

| Molecular Weight | 153.2215 g/mol nist.gov |

| InChI Key | SNRVAFQIIFPYDR-UHFFFAOYSA-N hmdb.ca |

| SMILES | CC(C)CC1=NC(C)=C(C)O1 hmdb.ca |

Historical Overview and Early Research Trajectories pertinent to Substituted Oxazoles

The history of oxazole chemistry dates back to the late 19th and early 20th centuries. tandfonline.com The first synthesis of an oxazole derivative was reported in 1876, with the synthesis of 2-methyloxazole. tandfonline.com However, it was the discovery of penicillin during World War I that brought significant prominence to the oxazole ring system, as it is a structural component of this groundbreaking antibiotic. tandfonline.com

Early research into substituted oxazoles focused on developing fundamental synthetic methods. The Robinson-Gabriel synthesis, involving the cyclodehydration of 2-acylaminoketones, and the van Leusen reaction, which utilizes tosylmethyl isocyanide (TosMIC), became cornerstone methods for accessing these heterocyclic systems. numberanalytics.comijpsonline.com The Bredereck reaction provided a route to 2,4-disubstituted oxazoles from α-haloketones and amides. ijpsonline.com

Initial investigations into the applications of substituted oxazoles were largely centered on their role as synthetic intermediates and their presence in natural products. Over time, the recognition of their diverse biological activities spurred more intensive research into their potential as pharmaceuticals. semanticscholar.org The unique organoleptic properties of certain substituted oxazoles, such as this compound with its burnt and roasted taste, led to their investigation in the flavor and fragrance industry. foodb.cahmdb.cathegoodscentscompany.com This particular compound has been identified in foods like potatoes. foodb.cahmdb.ca

The following table provides a summary of key physical and chemical properties of this compound.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Appearance | Pale yellow to yellow clear liquid (est.) thegoodscentscompany.com |

| Boiling Point | 227.0 °C at 760.00 mm Hg thegoodscentscompany.com |

| Flash Point | 166.0 °F TCC (74.44 °C) thegoodscentscompany.com |

| Specific Gravity | 0.91000 to 0.91600 @ 25.00 °C thegoodscentscompany.com |

| Refractive Index | 1.43900 to 1.44700 @ 20.00 °C thegoodscentscompany.com |

| Water Solubility | 121.6 mg/L @ 25 °C (est.) thegoodscentscompany.com |

| logP (o/w) | 2.501 (est.) thegoodscentscompany.com |

Structure

3D Structure

Eigenschaften

CAS-Nummer |

26131-91-9 |

|---|---|

Molekularformel |

C9H15NO |

Molekulargewicht |

153.22 g/mol |

IUPAC-Name |

4,5-dimethyl-2-(2-methylpropyl)-1,3-oxazole |

InChI |

InChI=1S/C9H15NO/c1-6(2)5-9-10-7(3)8(4)11-9/h6H,5H2,1-4H3 |

InChI-Schlüssel |

SNRVAFQIIFPYDR-UHFFFAOYSA-N |

SMILES |

CC1=C(OC(=N1)CC(C)C)C |

Kanonische SMILES |

CC1=C(OC(=N1)CC(C)C)C |

Dichte |

0.910-0.916 |

Andere CAS-Nummern |

26131-91-9 |

Physikalische Beschreibung |

Yellowish liquid; Burnt roasted aroma |

Löslichkeit |

Insoluble in water Soluble (in ethanol) |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Strategies for 2 Isobutyl 4,5 Dimethyloxazole and Analogues

Cyclization Reactions for Oxazole (B20620) Ring Formation

The foundational step in synthesizing 2-isobutyl-4,5-dimethyloxazole and its analogs is the construction of the oxazole ring. This is typically achieved through various cyclization reactions that bring together the necessary atoms to form the five-membered heterocyclic core.

Condensation Reactions Involving Amino Acid Derivatives and Carbonyl Compounds

A prevalent strategy for oxazole synthesis involves the condensation of α-amino carbonyl compounds or their precursors with carbonyl-containing molecules. The Robinson-Gabriel synthesis, for instance, utilizes the cyclization and dehydration of an α-acylamino ketone to form the oxazole ring. pharmaguideline.com While direct synthesis of this compound via this classic method is not extensively documented, the principles can be applied. For example, the reaction of an appropriate α-hydroxyamino ketone with an aldehyde in the presence of sulfuric acid and acetic anhydride (B1165640) can yield an oxazole, with the C2-atom of the oxazole originating from the aldehyde. pharmaguideline.com

More contemporary methods have employed amino acids directly. For instance, iodine-catalyzed decarboxylative α-C(sp³)-H functionalization of amino acids, such as phenyl glycine, with compounds like phenanthrenequinone (B147406) can lead to the formation of oxazole derivatives under aerobic conditions. nih.gov This highlights the potential for using readily available amino acids as starting materials for complex oxazole synthesis. The reaction of β-enamino ketoester precursors with hydroxylamine (B1172632) hydrochloride also provides a pathway to substituted oxazoles, demonstrating the versatility of condensation strategies. nih.govbeilstein-journals.org

One-Pot Synthetic Protocols for 2,4,5-Trisubstituted Oxazoles

Modern synthetic chemistry emphasizes efficiency and atom economy, leading to the development of one-pot protocols for the synthesis of 2,4,5-trisubstituted oxazoles. These methods often involve multicomponent reactions where three or more reactants combine in a single reaction vessel to form the desired product.

Several notable one-pot strategies include:

Gold-Catalyzed Tandem Reactions: A cationic gold(I)-catalyzed one-pot reaction of an amide, an alkyne, and an aldehyde has been reported to produce highly substituted oxazoles in good yields. This method is advantageous for its atom and step economy, with water as the only theoretical byproduct.

Tandem Aza-Wittig/Michael/Isomerization: A tandem reaction of a vinyliminophosphorane with various acyl chlorides unexpectedly yields 2,4,5-trisubstituted oxazoles in a one-pot fashion under mild, catalyst-free conditions. organic-chemistry.orgnih.gov

Visible Light-Induced Photoredox Catalysis: A [3+2] cycloaddition/oxidative aromatization sequence using visible light photoredox catalysis provides a general route to 2,4,5-trisubstituted oxazoles from easily accessible 2H-azirines and aldehydes. bohrium.com

Copper-Catalyzed Oxidative Cyclization: A copper-catalyzed approach has been developed from benzamides and β-diketones, proceeding through successive condensation and cyclization reactions to afford various 2,4,5-trisubstituted oxazoles. rsc.org

Palladium-Catalyzed C-H Addition/Cyclization: A Pd-catalyzed intermolecular C-H addition of electron-rich heteroarenes to O-acyl cyanohydrins followed by a cyclization sequence offers a flexible route to diverse trisubstituted oxazoles. nih.gov

Combined Cyclodehydration and Wittig Olefination: N-acyl amino acids can be converted to 5-oxazoleacetonitriles and 5-oxazoleacetates in a one-pot reaction involving cyclodehydration with N,N'-diisopropylcarbodiimide (DIC) and a subsequent Wittig olefination. geneseo.edu

Oxazole Synthesis/Suzuki–Miyaura Coupling Sequence: A one-pot method has been developed that combines the formation of a 5-(triazinyloxy)oxazole from carboxylic acids and amino acids with a subsequent Ni-catalyzed Suzuki–Miyaura coupling with boronic acids to yield 2,4,5-trisubstituted oxazoles. beilstein-journals.org

These one-pot methods offer significant advantages in terms of efficiency and the ability to generate diverse libraries of substituted oxazoles. beilstein-journals.org

| One-Pot Method | Reactants | Catalyst/Conditions | Key Features | Reference |

| Gold-Catalyzed Tandem Reaction | Amide, Alkyne, Aldehyde | Cationic gold(I) | Atom and step-economical | |

| Aza-Wittig/Michael/Isomerization | Vinyliminophosphorane, Acyl chlorides | Toluene, reflux | Catalyst-free, mild conditions | organic-chemistry.orgnih.gov |

| Photoredox Catalysis | 2H-Azirines, Aldehydes | Visible light, photoredox catalyst | Mild reaction conditions | bohrium.com |

| Copper-Catalyzed Oxidative Cyclization | Benzamides, β-Diketones | Copper catalyst | Forms enamide intermediates | rsc.org |

| Palladium-Catalyzed C-H Addition | Heteroarenes, O-Acyl cyanohydrins | Palladium catalyst | Redox-neutral conditions | nih.gov |

| Cyclodehydration/Wittig Olefination | N-Acyl amino acids, Ph3P=CHCN/Ph3P=CHCOOEt | N,N'-diisopropylcarbodiimide (DIC) | Access to functionalized oxazoles | geneseo.edu |

| Oxazole Synthesis/Suzuki Coupling | Carboxylic acids, Amino acids, Boronic acids | DMT-MM, Ni-catalyst | Modular approach for diversity | beilstein-journals.org |

Post-Cyclization Functionalization and Derivatization

Once the oxazole ring is formed, further modifications can be made to introduce or alter substituents at specific positions. This is a crucial step for fine-tuning the properties of the molecule and for the synthesis of specific targets like this compound.

Introduction of Isobutyl and Methyl Substituents

The introduction of isobutyl and methyl groups onto an existing oxazole core would likely rely on standard organic transformations. For instance, if an oxazole with a suitable leaving group (e.g., a halogen) at the 2-position is available, an isobutyl group could be introduced via a cross-coupling reaction, such as a Suzuki or Stille coupling, using an appropriate isobutylboronic acid or isobutylstannane derivative.

Similarly, methyl groups can be introduced at the 4 and 5 positions. If the synthesis starts from precursors already containing these methyl groups, such as 2,3-butanedione (B143835) in a condensation reaction, this would be the most direct approach. researchgate.net Alternatively, if a pre-formed oxazole is to be methylated, methods like lithiation followed by quenching with an electrophilic methyl source (e.g., methyl iodide) could be employed, although regioselectivity can be a challenge.

Strategies for Regioselective Substitution

Achieving regioselective substitution on the oxazole ring is critical for the synthesis of a specific isomer like this compound. The reactivity of the oxazole ring towards electrophilic and nucleophilic substitution dictates the outcome of these reactions.

Electrophilic Substitution: The oxazole ring generally undergoes electrophilic substitution preferentially at the C5 position. tandfonline.comsemanticscholar.org The presence of an electron-donating group can further activate the ring towards electrophilic attack. semanticscholar.org

Nucleophilic Substitution: Nucleophilic substitution is rare on the unsubstituted oxazole ring but can occur if a suitable leaving group, such as a halogen, is present. The order of reactivity for nucleophilic substitution is generally C2 > C4 > C5. tandfonline.comsemanticscholar.org

Deprotonation/Metalation: The acidity of the protons on the oxazole ring follows the order C2 > C5 > C4. tandfonline.com This allows for regioselective deprotonation at the C2 position using a strong base, followed by reaction with an electrophile to introduce a substituent at this position.

Cross-coupling reactions, such as the Suzuki and Stille reactions, have proven to be versatile for the site-selective functionalization of oxazoles. nih.gov By preparing halogenated or stannylated oxazole derivatives, aryl, alkenyl, and alkyl groups can be introduced at specific positions on the ring. nih.gov For instance, C4 and C5 halogenated oxazoles can be used in Suzuki and Stille couplings to produce 2,4- and 2,5-disubstituted oxazoles. nih.gov

Stereoselective and Enantioselective Synthesis Approaches for Chiral Oxazole Derivatives

While this compound itself is not chiral, the development of stereoselective and enantioselective methods for the synthesis of chiral oxazole derivatives is a significant area of research, particularly for applications in medicinal chemistry and asymmetric catalysis.

Approaches to chiral oxazole synthesis often involve the use of chiral starting materials or chiral catalysts. For example, the synthesis of chiral triazole-oxazoline derivatives has been achieved starting from aromatic amines, which are then used as ligands in asymmetric catalytic reactions. researchgate.net

Monoterpene-based chiral auxiliaries have also been employed in the stereoselective synthesis of oxadiazole derivatives, a related class of heterocycles. mdpi.com This strategy involves using naturally occurring chiral molecules to direct the stereochemical outcome of the reaction. For instance, α,β-unsaturated carboxylic acids derived from monoterpenes can be converted to chiral 1,2,4-oxadiazoles. mdpi.com

Principles of Sustainable Chemistry in Oxazole Synthesis

The development of synthetic methodologies for oxazole compounds, including this compound, is increasingly guided by the principles of sustainable or "green" chemistry. ijpsonline.com This approach aims to minimize the environmental impact of chemical processes by focusing on aspects such as atom economy, the use of safer solvents and reagents, and energy efficiency. ijpsonline.commdpi.com The demand for greener protocols is driven by the need to reduce hazardous waste and create more economically and environmentally friendly manufacturing processes. tandfonline.com

A core tenet of green chemistry is atom economy , which strives to maximize the incorporation of all starting materials into the final product. mdpi.comsci-hub.se Traditional synthesis routes can sometimes be inefficient, generating significant waste. rsc.org Modern strategies, such as one-pot and multi-component reactions, are being developed to improve atom economy by combining several synthetic steps into a single procedure, which reduces the need for intermediate purification and minimizes solvent and energy usage. ijpsonline.comsci-hub.se

The choice of solvents and catalysts is another critical area of focus. There is a significant push to replace hazardous and volatile organic solvents with more environmentally benign alternatives. arabjchem.org Water is a highly attractive green solvent due to its non-toxicity, non-flammability, and abundance. arabjchem.orgrsc.org Research has focused on developing water-tolerant catalytic systems to facilitate reactions in aqueous media. rsc.org Ionic liquids are also being explored as recyclable and eco-friendly solvents that can be reused multiple times without a significant loss of activity. ijpsonline.commdpi.comnih.govorganic-chemistry.org

In catalysis, the emphasis is on developing highly efficient and recyclable catalytic systems. researchgate.net Heterogeneous catalysts are particularly favored because they can be easily separated from the reaction mixture and reused, which is both cost-effective and reduces waste. organic-chemistry.org Magnetically separable nanocatalysts, for instance, offer a straightforward method for catalyst recovery using an external magnet. researchgate.net The use of earth-abundant and non-toxic metals, such as calcium, as catalysts is also a key area of research in sustainable synthesis. nih.govqub.ac.uk Furthermore, metal-free catalytic systems are gaining attention as they avoid the use of potentially toxic and expensive transition metals. rsc.orgorganic-chemistry.org

Alternative energy sources are being employed to enhance reaction efficiency and reduce energy consumption. ijpsonline.com Microwave irradiation and ultrasound-assisted synthesis have been shown to significantly shorten reaction times and improve product yields in the synthesis of oxazole derivatives. ijpsonline.comijpsonline.comnih.gov These methods offer more energy-efficient and often milder reaction conditions compared to conventional heating. researchgate.net Electrochemical synthesis is another emerging green technique that can proceed under mild conditions, often without the need for external catalysts or oxidants, and with high atom economy. rsc.orgrsc.org

The following interactive table summarizes key green chemistry principles and their applications in the synthesis of oxazole analogues.

| Green Chemistry Principle | Application in Oxazole Synthesis | Key Benefits |

| Improved Atom Economy | One-pot reactions, multi-component reactions, and domino protocols. ijpsonline.comsci-hub.sersc.org | Reduces the number of synthetic steps, minimizes waste, and lowers energy consumption. |

| Safer Solvents | Use of water, ionic liquids, and solvent-free conditions. ijpsonline.comarabjchem.orgrsc.orgorganic-chemistry.org | Decreases the use of volatile and hazardous organic compounds, enhancing safety. |

| Efficient Catalysis | Use of heterogeneous, recyclable, metal-free, and earth-abundant metal catalysts. researchgate.netorganic-chemistry.orgnih.gov | Facilitates catalyst recovery and reuse, reduces waste, and avoids toxic metals. |

| Alternative Energy Sources | Microwave irradiation, ultrasound, and electrochemistry. ijpsonline.comijpsonline.comrsc.orgrsc.org | Shortens reaction times, increases yields, and provides more energy-efficient processes. |

The continuous innovation and application of these sustainable principles are crucial for the environmentally responsible production of this compound and other valuable oxazole-containing compounds.

Chemical Reactivity and Mechanistic Studies of 2 Isobutyl 4,5 Dimethyloxazole

Electrophilic Aromatic Substitution Reactions on the Oxazole (B20620) Ring System

The oxazole ring is generally considered to be an electron-rich aromatic system, making it susceptible to electrophilic attack. However, its reactivity is lower than that of other five-membered heterocycles like pyrrole (B145914) and furan. The presence of the electronegative oxygen and nitrogen atoms deactivates the ring towards electrophilic substitution.

Electrophilic substitution on the oxazole ring, when it occurs, is highly regioselective. The C4 position is the most favored site for attack, followed by the C5 position. The C2 position is the most deactivated and generally does not undergo electrophilic substitution. This regioselectivity is governed by the ability of the heteroatoms to stabilize the intermediate carbocation (the sigma complex).

For 2-isobutyl-4,5-dimethyloxazole, the C4 and C5 positions are already substituted with methyl groups, which would further influence the feasibility and outcome of electrophilic aromatic substitution reactions. Any such reaction would likely require forcing conditions and might lead to substitution on the isobutyl group or side-chain reactions on the methyl groups, rather than direct substitution on the oxazole ring itself.

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of Oxazoles

| Position | Relative Reactivity | Influencing Factors |

| C4 | Most reactive | Stabilization of the sigma complex by the adjacent oxygen atom. |

| C5 | Moderately reactive | Stabilization of the sigma complex by the adjacent nitrogen atom. |

| C2 | Least reactive | Deactivation by both the adjacent oxygen and nitrogen atoms. |

Nucleophilic Addition and Substitution Reactions at Carbon and Heteroatom Centers

The C2 position of the oxazole ring is the most electrophilic carbon and is therefore susceptible to nucleophilic attack. The isobutyl group at the C2 position of this compound influences the reactivity at this site. Deprotonation of the carbon adjacent to the oxazole ring (the α-carbon of the isobutyl group) can be achieved with a strong base, creating a nucleophilic center that can participate in various reactions.

For instance, lithiation at the C2-alkyl substituent is a common strategy to functionalize this position. The resulting organolithium species can then react with a variety of electrophiles, such as aldehydes, ketones, and alkyl halides, to introduce new functional groups.

Oxazole rings can undergo ring-opening reactions under various conditions, often followed by recyclization to form different heterocyclic systems. This reactivity is a powerful tool in synthetic organic chemistry. For example, treatment of oxazoles with singlet oxygen can lead to a [4+2] cycloaddition, followed by rearrangement to afford triamides.

Acid- or base-catalyzed hydrolysis can also lead to ring cleavage of the oxazole nucleus, yielding α-acylamino ketone derivatives. These intermediates can then be used in subsequent synthetic steps.

Thermal and Photochemical Transformations of the Oxazole Core

Oxazoles are known to undergo a variety of thermal and photochemical reactions. One of the most well-known photochemical reactions of oxazoles is the Cornforth rearrangement, a thermal rearrangement of 4-acyloxazoles. While this compound does not have a 4-acyl group, photochemical irradiation can still induce other transformations.

Photochemical [2+2] cycloadditions with alkenes can occur, leading to the formation of bicyclic products. Furthermore, photosensitized oxidation of oxazoles can lead to the formation of hydroperoxides, which can then rearrange to other products.

Transition Metal-Catalyzed Coupling Reactions and Their Applications

The predictable and regioselective metallation of oxazoles has been effectively combined with transition metal-catalyzed cross-coupling reactions to provide synthetic routes to a wide array of complex molecules. researchgate.net Halogenated oxazoles are common starting materials for these reactions. For instance, a bromo- or iodo-substituted oxazole can undergo Suzuki, Stille, Heck, or Sonogashira coupling reactions to form new carbon-carbon bonds.

In the context of this compound, halogenation would first need to be achieved, likely at the C4 or C5 position if one of the methyl groups were absent. Alternatively, direct C-H activation at one of the methyl groups or the isobutyl group could be a potential pathway for transition metal-catalyzed functionalization.

Table 2: Common Transition Metal-Catalyzed Coupling Reactions of Oxazoles

| Reaction Name | Catalyst | Coupling Partners | Bond Formed |

| Suzuki Coupling | Palladium | Organoboron compound | C-C |

| Stille Coupling | Palladium | Organotin compound | C-C |

| Heck Coupling | Palladium | Alkene | C-C |

| Sonogashira Coupling | Palladium/Copper | Terminal alkyne | C-C |

| Buchwald-Hartwig Amination | Palladium | Amine | C-N |

Oxidation and Reduction Chemistry of this compound

The oxazole ring is generally stable to mild oxidizing and reducing agents. However, under more vigorous conditions, reactions can occur. Oxidation of the alkyl substituents is possible. For example, the methyl groups at C4 and C5 could potentially be oxidized to carboxylic acids using strong oxidizing agents.

Reduction of the oxazole ring is also possible, though it often requires harsh conditions. Catalytic hydrogenation can lead to the saturation of the ring, forming an oxazolidine. The specific conditions required for these transformations would need to be determined experimentally for this compound.

Advanced Analytical Methodologies for Characterization of 2 Isobutyl 4,5 Dimethyloxazole

Chromatographic Separation Techniques for Purity and Composition Analysis

Chromatography is an indispensable tool for separating 2-isobutyl-4,5-dimethyloxazole from complex matrices, identifying impurities, and quantifying its concentration. The choice between gas and liquid chromatography is primarily dictated by the analyte's volatility and thermal stability.

Given its relatively high volatility, as indicated by a boiling point of 227°C at 760 mmHg, gas chromatography is an ideal technique for the analysis of this compound. nih.gov In GC, the compound is vaporized and separated based on its partitioning between a stationary phase in a capillary column and a mobile carrier gas, typically helium.

The retention of this compound is often characterized by its Kovats retention index (RI), which normalizes retention times relative to a series of n-alkane standards. This allows for inter-laboratory comparison of retention data. The experimentally determined retention indices for this compound vary depending on the polarity of the stationary phase, providing a key parameter for its identification. nih.gov

| Stationary Phase Type | Kovats Retention Index | Source |

|---|---|---|

| Standard Non-Polar | 1044 | nih.gov |

| Standard Polar | 1330 | nih.gov |

While GC is well-suited for the target compound, liquid chromatography is the method of choice for analyzing potential non-volatile impurities or for separations in matrices unsuitable for GC. High-performance liquid chromatography (HPLC) separates compounds based on their distribution between a liquid mobile phase and a solid stationary phase.

For oxazole (B20620) derivatives, reverse-phase (RP) HPLC is a common and effective approach. sielc.com A suitable method would likely employ a C18 stationary phase with a mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile. sielc.comnih.gov An acid, like formic acid, is often added to the mobile phase to improve peak shape and ensure compatibility with mass spectrometry detectors. sielc.com

The coupling of chromatographic separation with mass spectrometry provides a powerful tool for both qualitative and quantitative analysis. Gas chromatography-mass spectrometry (GC-MS) combines the high-resolution separation of GC with the sensitive and specific detection capabilities of MS. As the separated this compound elutes from the GC column, it is immediately ionized and analyzed by the mass spectrometer, providing a unique mass spectrum that serves as a chemical fingerprint for definitive identification.

Similarly, liquid chromatography-mass spectrometry (LC-MS) offers a complementary approach, particularly for thermally labile or less volatile related compounds that may be present in a sample.

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Pattern Analysis

Mass spectrometry is critical for determining the molecular weight of a compound and providing structural clues through the analysis of its fragmentation patterns. For this compound (C₉H₁₅NO), the monoisotopic mass is 153.115 Da. nih.gov

In a typical electron ionization (EI) mass spectrum, the compound exhibits a distinct molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 153. The molecule then fragments in a reproducible manner, yielding a series of daughter ions. The analysis of these fragments helps to confirm the structure. For instance, a prominent peak at m/z 110 is consistent with the loss of the isobutyl side chain (a loss of 43 Da). nih.gov

| m/z | Relative Intensity (%) | Plausible Fragment Assignment | Source |

|---|---|---|---|

| 153 | 47.85 | Molecular Ion [M]⁺ | nih.gov |

| 111 | 99.99 | [M - C₃H₆]⁺ | nih.gov |

| 110 | 83.03 | [M - C₃H₇]⁺ or [M - isopropenyl]⁺ | nih.gov |

| 68 | 41.10 | Further fragmentation | nih.gov |

| 43 | 44.52 | [C₃H₇]⁺ (isobutyl cation) | nih.gov |

Advanced MS techniques can also predict properties like the collision cross-section (CCS), which relates to the ion's shape and size in the gas phase. uni.lu For the [M+H]⁺ adduct, the predicted CCS is 132.9 Ų. uni.lu

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are highly effective for identifying the functional groups present in a sample. Although specific spectra for this compound are not widely published, the expected absorption and scattering bands can be predicted based on its structure.

The spectrum would be dominated by C-H stretching and bending vibrations from the isobutyl and methyl groups. Crucially, characteristic vibrations of the oxazole ring, such as C=N, C=C, and C-O stretching, would provide definitive evidence of the heterocyclic core. researchgate.net

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Type |

|---|---|---|---|

| Alkyl (isobutyl, methyl) | C-H Stretch | 2850 - 3000 | IR & Raman |

| Alkyl (isobutyl, methyl) | C-H Bend | 1350 - 1470 | IR & Raman |

| Oxazole Ring | C=N Stretch | 1640 - 1680 | IR & Raman |

| Oxazole Ring | C=C Stretch | 1500 - 1600 | IR & Raman |

| Oxazole Ring | C-O Stretch | 1050 - 1250 | IR |

X-ray Crystallography for Elucidating Solid-State Molecular Architecture

As of late 2025, a comprehensive search of scientific literature and crystallographic databases reveals a notable absence of published studies on the single-crystal X-ray diffraction of this compound. Consequently, detailed experimental data regarding its solid-state molecular architecture, including precise bond lengths, bond angles, and crystal packing information, are not available in the public domain.

While computational models can predict the three-dimensional structure of the molecule, these remain theoretical approximations. The empirical determination of the crystal structure through X-ray crystallography is essential for a definitive understanding of the compound's conformation and intermolecular interactions in the solid state. Such an analysis would provide invaluable insights into the spatial arrangement of the isobutyl group relative to the dimethyloxazole ring and how these molecules arrange themselves in a crystalline lattice.

Further research in this area is required to elucidate these structural details. The generation of single crystals of this compound suitable for X-ray diffraction analysis would be the first critical step in such an investigation. The resulting crystallographic data would be foundational for a deeper comprehension of its structure-property relationships.

Computational Chemistry and Theoretical Investigations of 2 Isobutyl 4,5 Dimethyloxazole

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to modern chemistry, providing a theoretical framework for determining the electronic structure and deriving a wide array of molecular properties. These ab initio and semi-empirical methods solve approximations of the Schrödinger equation to describe the distribution of electrons within a molecule. For 2-Isobutyl-4,5-dimethyloxazole, such calculations can precisely map its electron density, define its molecular geometry, and compute properties that govern its physical and chemical characteristics.

Detailed research findings from these calculations yield optimized molecular structures, bond lengths, and bond angles. Furthermore, they allow for the calculation of key electronic properties such as dipole moment, polarizability, and molecular orbital energies. While extensive quantum chemical studies specifically targeting this compound are not widely available in peer-reviewed literature, its fundamental properties have been computed and are available in chemical databases. nih.gov These calculations form the basis for more advanced theoretical investigations.

Table 1: Computed Molecular Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C9H15NO | nih.govnist.gov |

| Molecular Weight | 153.22 g/mol | nih.gov |

| Monoisotopic Mass | 153.115364102 Da | nih.gov |

| XLogP3-AA (Predicted) | 2.8 | nih.gov |

| Heavy Atom Count | 11 | nih.gov |

| Rotatable Bond Count | 3 | foodb.ca |

| Polar Surface Area (Predicted) | 26.03 Ų | foodb.ca |

Density Functional Theory (DFT) for Reactivity Predictions and Spectroscopic Correlations

Density Functional Theory (DFT) has become one of the most powerful and widely used computational methods for investigating the electronic structure of molecules. DFT methods are employed to study chemical reactivity by calculating global and local reactivity descriptors. mdpi.comnih.gov These descriptors, derived from the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—help predict how a molecule will interact with other chemical species. nih.gov

Local Reactivity Descriptors: Fukui functions are used to identify the most reactive sites within a molecule, indicating which atoms are most susceptible to nucleophilic, electrophilic, or radical attack. nih.gov For this compound, these calculations would likely identify the nitrogen and oxygen atoms of the oxazole (B20620) ring as key sites for interaction.

DFT is also instrumental in correlating theoretical calculations with experimental spectroscopic data. By calculating vibrational frequencies, it is possible to predict the infrared (IR) spectrum of a molecule. Similarly, DFT can compute nuclear magnetic resonance (NMR) chemical shifts, which can be compared with experimental ¹H and ¹³C NMR spectra to aid in structural elucidation and assignment. dergipark.org.tr

Table 2: Key DFT-Derived Reactivity Descriptors

| Descriptor | Symbol | Formula | Significance |

|---|---|---|---|

| HOMO Energy | EHOMO | - | Electron-donating ability |

| LUMO Energy | ELUMO | - | Electron-accepting ability |

| Energy Gap | ΔE | ELUMO - EHOMO | Chemical stability and reactivity |

| Chemical Potential | μ | (EHOMO + ELUMO) / 2 | Tendency of electrons to escape |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution |

| Electrophilicity Index | ω | μ² / 2η | Propensity to accept electrons |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical methods provide static pictures of a molecule, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational landscapes and the study of intermolecular interactions. nih.gov

For a flexible molecule like this compound, which possesses a rotatable isobutyl group, MD simulations can identify the most stable conformations and the energy barriers between them. This is crucial for understanding how the molecule's shape influences its properties and interactions.

Furthermore, MD simulations are essential for studying how molecules interact with each other and with their environment. By simulating this compound in a solvent (such as water or ethanol), one can analyze the non-covalent interactions, including:

Hydrogen bonds: Although the oxazole ring itself has limited hydrogen-bonding capability as a donor, the nitrogen and oxygen atoms can act as hydrogen bond acceptors.

Dipole-dipole interactions: Resulting from the molecule's permanent dipole moment.

Understanding these intermolecular forces is key to explaining physical properties like boiling point, solubility, and its behavior in complex mixtures. mdpi.com

In Silico Approaches for Reaction Mechanism Elucidation

Computational methods provide a powerful platform for elucidating the mechanisms of chemical reactions at the molecular level. Using in silico techniques, typically based on DFT, researchers can map the potential energy surface of a reaction. This involves identifying the structures of reactants, products, intermediates, and, most importantly, the transition states that connect them.

For this compound, these approaches could be applied to:

Synthesis Pathways: Investigate the mechanisms of reactions used to synthesize the oxazole ring, helping to optimize reaction conditions and predict potential byproducts.

Degradation Mechanisms: Study the pathways through which the molecule might decompose under various conditions (e.g., heat, light, or exposure to oxidants), which is relevant to its stability as a flavor compound in food products.

Metabolic Pathways: Predict how the compound might be metabolized by enzymes, by modeling its interaction with the active site of an enzyme and calculating the activation energies for potential biotransformations.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to develop statistical models that correlate the chemical structure of molecules with their physical, chemical, or biological properties. doi.org These models are built by calculating a set of numerical values, known as molecular descriptors, that encode different aspects of a molecule's structure (e.g., topological, geometric, electronic).

A QSPR study involving this compound would typically include a series of structurally related oxazole derivatives. The goal would be to create a mathematical equation that can predict a specific property based on the calculated descriptors. Properties that could be modeled include:

Physicochemical Properties: Boiling point, vapor pressure, solubility, and retention indices in chromatography.

Sensory Properties: Correlating structural features with perceived aroma profiles (e.g., "burnt" or "roasted" notes).

Biological Activity: Predicting the interaction of these compounds with biological targets like olfactory receptors.

Successful QSPR models can be highly valuable for the rational design of new compounds with desired properties, reducing the need for extensive experimental synthesis and testing.

Table 3: Components of a Typical QSPR Model

| Component | Description | Example for Oxazoles |

|---|---|---|

| Molecular Descriptors | Numerical values representing molecular structure. | Molecular Weight, LogP, Polar Surface Area, Dipole Moment. |

| Property of Interest | The dependent variable to be predicted. | Boiling Point, Olfactory Threshold, Receptor Binding Affinity. |

| Mathematical Model | An equation relating descriptors to the property. | Property = c₀ + c₁D₁ + c₂D₂ + ... (Multiple Linear Regression) |

Chemical Applications and Derivatization of 2 Isobutyl 4,5 Dimethyloxazole

Role as Intermediates and Building Blocks in Complex Organic Synthesis

The oxazole (B20620) ring is a versatile building block in organic synthesis, and compounds like 2-isobutyl-4,5-dimethyloxazole can serve as intermediates for constructing more elaborate molecular architectures. The inherent reactivity of the oxazole nucleus allows it to participate in a variety of chemical transformations.

One of the most significant reactions of the oxazole ring is its participation as a diene in Diels-Alder reactions . This cycloaddition reaction, typically with electrophilic alkenes or alkynes, provides a powerful method for constructing substituted pyridine (B92270) rings. wikipedia.org For instance, alkoxy-substituted oxazoles can serve as precursors to the pyridoxine (B80251) (Vitamin B6) framework. wikipedia.org The initial [4+2] cycloaddition yields a bicyclic intermediate which can then be converted to the desired pyridine. While this is a general reactivity of oxazoles, this compound could theoretically be employed in similar strategies to access complex pyridine derivatives.

Furthermore, the oxazole ring can be a precursor to other functional groups through ring-opening reactions. For example, reduction of the oxazole ring can lead to ring cleavage, providing access to linear amide or ketone structures that can be further elaborated. tandfonline.com The substituents on the ring, such as the isobutyl and dimethyl groups, influence the reactivity and can be carried through synthetic sequences to be part of the final complex target molecule. The use of five-membered heteroaromatic rings as intermediates is a well-established strategy in organic synthesis for building complex natural products and pharmaceuticals. aip.org

Utilization in the Development of Novel Materials and Functional Polymers

While the primary applications of many oxazole derivatives lie in medicinal chemistry, the heterocyclic ring can also be incorporated into the backbone or as a pendant group in polymers to create novel materials with specific functions. The aromatic and heterocyclic nature of the oxazole ring can impart desirable thermal, electronic, or photophysical properties to a polymer chain.

The development of functional polymers often involves the polymerization of monomers containing specific chemical moieties. A compound like this compound could be chemically modified to introduce a polymerizable group, such as a vinyl, acrylate, or styrenyl unit. For example, functionalization at one of the methyl groups or derivatization of the oxazole ring itself could provide a handle for polymerization. Although specific research on the polymerization of this compound is not widely documented, the synthesis of polymers containing other heterocyclic rings is a known strategy for creating materials with applications in electronics, optics, and specialty plastics.

| Potential Polymerizable Group | Method of Introduction | Resulting Monomer Type | Potential Polymer Properties |

| Vinyl Group | Functionalization of a methyl group | Vinyl-substituted oxazole | Thermally stable, potentially conductive |

| Acrylate Group | Esterification with an alcohol-functionalized oxazole | Acrylate-oxazole monomer | Optically active, cross-linkable |

| Styrenyl Group | Coupling reaction to an aryl-functionalized oxazole | Styrenic oxazole monomer | High refractive index, good processability |

This table represents theoretical pathways for creating oxazole-based polymers.

Precursors for the Synthesis of Other Heterocyclic Systems

The oxazole ring is a synthetically flexible precursor that can be transformed into a variety of other important heterocyclic systems. tandfonline.com These transformations often involve ring-opening followed by recyclization with different reagents. This versatility makes oxazoles valuable starting materials in synthetic chemistry.

Common transformations of the oxazole ring include its conversion to:

Pyrroles: This can be achieved through reactions that involve the formal replacement of the ring oxygen with a nitrogen atom.

Imidazoles: The Cornforth rearrangement of 4-acyloxazoles is a thermal rearrangement that can lead to the formation of a new oxazole, but other rearrangements can also lead to imidazole (B134444) systems. wikipedia.orgtandfonline.com

Thiazoles: By introducing a sulfur source, the oxygen atom of the oxazole ring can be replaced to form the corresponding thiazole (B1198619) ring.

Pyrazoles and Pyrimidines: These conversions typically involve nucleophilic addition to the oxazole ring, leading to ring opening and subsequent recyclization with a suitable nitrogen-containing nucleophile. tandfonline.com

These transformations significantly broaden the synthetic utility of this compound, allowing it to be a starting point for a diverse range of heterocyclic targets with different biological and physical properties.

Applications of Derivatization in Metabolic Tracing Studies

Metabolic tracing, using isotopically labeled compounds, is a powerful technique to follow the fate of molecules within biological systems. Stable isotopes like carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), and deuterium (B1214612) (²H) can be incorporated into a molecule of interest. By using techniques like mass spectrometry, researchers can track the labeled atoms as the molecule is metabolized, providing insights into metabolic pathways and fluxes. researchgate.netsciforum.net

To apply this to this compound, one could synthesize isotopically labeled analogs. For example:

¹³C-labeling: The isobutyl group could be synthesized from ¹³C-labeled isobutyraldehyde, or the dimethyl groups could be introduced using ¹³C-labeled reagents.

¹⁵N-labeling: The nitrogen atom of the oxazole ring could be sourced from a ¹⁵N-labeled nitrogen source, such as ¹⁵N-ammonia or a labeled amide, during the synthesis of the ring.

Once administered to a biological system (e.g., cell culture or an animal model), the metabolic products of the labeled this compound could be identified and quantified. This would allow researchers to understand how the compound is processed, which metabolic enzymes are involved, and what the resulting metabolites are. This approach is crucial in drug development and toxicology to understand a compound's metabolic profile.

| Isotope | Potential Labeling Position | Information Gained |

| ¹³C | Isobutyl group | Fate of the alkyl side chain |

| ¹³C | Methyl groups | Stability and metabolism of the core substituents |

| ¹⁵N | Oxazole ring nitrogen | Integrity and metabolic fate of the heterocyclic ring |

This table outlines potential isotopic labeling strategies for metabolic tracing.

Development of Analogs for Structure-Activity Relationship Investigations

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. By systematically modifying the structure of a molecule and evaluating the biological effects of these changes, researchers can identify the key structural features required for activity.

For this compound, SAR studies would involve synthesizing a series of analogs where each part of the molecule is varied. For example, research on other 2,4,5-trisubstituted oxazoles has shown that modifications to the substituent groups can have a profound impact on biological activity, such as their ability to act as antitubulin agents in cancer therapy. nih.gov

An SAR study on this compound might involve:

Varying the 2-position substituent: The isobutyl group could be replaced with other alkyl groups (e.g., ethyl, propyl, tert-butyl), cycloalkyl groups, or aryl groups to probe the size and electronic requirements of this position.

Modifying the 4- and 5-position substituents: The methyl groups could be replaced with other small alkyl groups, halogens, or hydrogen atoms to determine their role in target binding.

Introducing substituents at different positions: If the synthesis allows, analogs with substituents at the C-H position of the isobutyl group could be prepared.

The resulting library of compounds would then be tested in relevant biological assays. The data from these tests would help to build a model of how the molecule interacts with its biological target, guiding the design of more potent and selective analogs. For example, a study on 2-methyl-4,5-disubstituted oxazoles found that having a 3,4,5-trimethoxyphenyl group at the 4-position and specific substituted phenyl rings at the 5-position led to potent anticancer activity. nih.gov This highlights how systematic variation of substituents on the oxazole core is a powerful strategy for drug discovery.

Natural Occurrence, Distribution, and Proposed Biosynthetic Pathways

Identification and Quantification in Biological Matrices of Natural Origin

2-Isobutyl-4,5-dimethyloxazole is a volatile organic compound that has been identified in a diverse range of natural and processed biological materials. Its presence is often associated with thermally treated foods, where it contributes to the desirable roasted, nutty, and savory flavor profiles. While its detection is widespread, quantitative data remains somewhat limited in the scientific literature.

The compound has been detected, though not always quantified, in staple foods such as potatoes. researchgate.netuni-bonn.de Its formation is a key part of the aroma profile of various cooked meats, including lamb, pork, and turkey. Furthermore, it is a known constituent of the complex aroma of chocolate and roasted nuts. The presence of this compound has also been noted in fungi, specifically truffles, and in the flowers of hawthorn. nih.gov

Below is a summary of the natural occurrence of this compound in various biological matrices.

| Biological Matrix | Common Name/Type | Reference(s) |

| Solanum tuberosum | Potato | researchgate.netuni-bonn.de |

| Theobroma cacao | Chocolate/Cacao | nih.gov |

| Fungi | Fungus, Truffle | nih.gov |

| Crataegus | Hawthorn Flowers | nih.gov |

| Ovis aries | Lamb | nih.gov |

| Sus scrofa domesticus | Pork | nih.gov |

| Meleagris gallopavo | Turkey | nih.gov |

| Processed Foods | Roasted Nuts, Salami, Grilled/Roasted/Smoked Meat | nih.gov |

It is important to note that the concentrations of this compound can vary significantly depending on the specific cultivar, processing conditions, and analytical methods used for detection and quantification.

Influence of Environmental and Agronomic Factors on Natural Abundance

The concentration of this compound in natural products, particularly in plants, can be influenced by a multitude of environmental and agronomic factors. While specific research on this particular oxazole (B20620) is limited, general principles of plant secondary metabolite production suggest that its abundance is not static. Factors such as light intensity, temperature, water availability, soil composition, and nutrient levels can significantly impact the biosynthesis and accumulation of volatile organic compounds.

For instance, abiotic stressors such as drought and nutrient deficiency have been shown to alter the volatile organic compound (VOC) profiles of plants like the tomato (Solanum lycopersicum). These changes can be part of the plant's defense mechanism or a physiological response to adverse conditions. While not directly measuring this compound, these studies indicate that environmental pressures can lead to shifts in the production of various secondary metabolites. It is plausible that similar factors could modulate the levels of this oxazole in plants where it is endogenously produced.

Furthermore, agricultural practices, including fertilization, irrigation, and pest management strategies, can also play a role. For example, the nitrogen content in soil can influence the amino acid precursors available for the formation of nitrogen-containing flavor compounds. As will be discussed in the following section, the biosynthesis of this compound is closely linked to amino acid metabolism, suggesting a potential impact of nitrogen fertilization on its final concentration in plant-derived foods.

Elucidation of Proposed Biosynthetic Routes and Enzymatic Mechanisms

The formation of this compound in natural matrices, particularly in food, is primarily attributed to non-enzymatic browning reactions, namely the Maillard reaction and the associated Strecker degradation of amino acids. These reactions are initiated by heat and involve a complex cascade of chemical transformations.

The key precursors for the formation of the this compound skeleton are thought to be:

An α-dicarbonyl compound: such as glyoxal (B1671930) or methylglyoxal, which are intermediates of the Maillard reaction.

An amino acid: specifically L-leucine, which provides the isobutyl side chain.

A source of ammonia (B1221849).

The proposed pathway involves the Strecker degradation of L-leucine in the presence of an α-dicarbonyl. The Strecker degradation is a reaction that converts an α-amino acid into an aldehyde with one fewer carbon atom (in this case, 3-methylbutanal, also known as isovaleraldehyde), along with the release of ammonia and carbon dioxide.

The subsequent steps leading to the formation of the oxazole ring are complex and can proceed through several proposed intermediates. One plausible mechanism involves the reaction of the Strecker aldehyde with other Maillard reaction intermediates, such as α-aminoketones, which can then cyclize and dehydrate to form the substituted oxazole ring.

While the Maillard reaction is a non-enzymatic process, the availability of the precursor molecules can be influenced by enzymatic activities within the biological matrix prior to processing. For example, enzymatic hydrolysis of proteins can release free amino acids like L-leucine, making them more available to participate in the Maillard reaction upon heating.

Ecological Significance and Roles in Chemosensory Communication

The role of this compound in ecological interactions is an emerging area of research. As a volatile organic compound with a distinct aroma, it has the potential to act as a semiochemical, a chemical substance that carries a message for the purpose of communication between organisms. These interactions can be intraspecific (between individuals of the same species) or interspecific (between individuals of different species).

In the context of chemosensory communication, this compound may function as:

A flavor component influencing feeding behavior: The roasted and savory aroma of this compound can act as an attractant to animals, signaling the presence of nutrient-rich, cooked food. This is particularly relevant in the context of human and animal food selection.

A potential kairomone: A kairomone is a semiochemical emitted by one organism that benefits a receiving organism of a different species. For example, the scent of a food source containing this oxazole could be used by insects to locate food.

A component of plant-insect interactions: Plants produce a vast array of volatile organic compounds that can attract pollinators or repel herbivores. While direct evidence for this compound in these specific roles is limited, the presence of oxazole structures in compounds with known insecticidal or insect-repellent properties suggests a potential, yet unexplored, role in plant defense.

Further research is needed to fully elucidate the specific ecological functions of this compound and its role in mediating the complex chemical conversations that occur in the natural world.

Interdisciplinary Research: 2 Isobutyl 4,5 Dimethyloxazole in Chemical Biology

Exploration of Biological Activities of Oxazole (B20620) Scaffolds relevant to Chemical Biology

The unique chemical properties of the oxazole ring, including its ability to participate in hydrogen bonding, π–π stacking, and other non-covalent interactions, allow its derivatives to bind with a wide array of biological targets like enzymes and receptors. tandfonline.comrsc.org This versatility has made the oxazole scaffold a "privileged structure" in drug discovery, leading to investigations across various therapeutic areas. nih.gov

The rise of multi-drug resistant bacteria has spurred the search for new antimicrobial agents with novel mechanisms of action. Oxazole derivatives have emerged as a promising class of compounds in this pursuit. iajps.com The oxazole nucleus can be found in both natural and synthetic compounds that exhibit potent activity against a range of bacterial pathogens. humanjournals.com

Research has shown that the antimicrobial efficacy of oxazole derivatives is highly dependent on the substituents at the 2, 4, and 5 positions of the ring. For instance, studies have demonstrated that certain oxazole-containing compounds show excellent activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. d-nb.info Some derivatives have also shown efficacy against Gram-negative bacteria, which are typically more challenging to inhibit due to their outer membrane. The mechanism of action for many of these compounds involves the inhibition of crucial bacterial enzymes or disruption of cellular processes.

| Compound/Derivative Class | Bacterial Strain | Activity/Measurement |

| Amido linked pyrrolyl/pyrazolyl-oxazoles | Gram-negative bacteria | Showed higher susceptibility than Gram-positive bacteria. |

| Amine linked bis- and tris-heterocycles | Staphylococcus aureus | Zone of inhibition: 21 mm |

| Amine linked bis- and tris-heterocycles | Klebsiella pneumoniae | Zone of inhibition: 22 mm |

| Substituted oxa/thiazoles (Compound 13a) | E. coli | Good activity (20 mm zone of inhibition) d-nb.info |

In addition to antibacterial properties, the oxazole scaffold is a key component in the development of antifungal agents. Fungal infections, particularly in immunocompromised individuals, represent a significant health challenge, necessitating the discovery of new and effective treatments. ekb.egmdpi.com Various synthetic oxazole derivatives have been evaluated for their ability to inhibit the growth of pathogenic fungi, including species like Candida albicans and Aspergillus niger. ijmpr.ind-nb.info

The antifungal activity is often attributed to the specific substitution patterns on the oxazole ring, which can influence the compound's ability to interact with fungal-specific targets. For example, some benzo[d]oxazoles have demonstrated antifungal potential superior to or comparable with reference drugs like 5-fluorocytosine. d-nb.info The research indicates that modifying the peripheral groups on the oxazole core can tune the potency and spectrum of antifungal activity.

| Compound/Derivative Class | Fungal Strain | Activity/Measurement |

| Benzo[d]oxazoles (Compounds 11 & 12) | Various fungal strains | Activity superior or comparable to 5-flourocytosine d-nb.info |

| Spiro 3H-indole derivatives with oxazole | Aspergillus niger | High activity, up to 90 mm zone of inhibition iajps.com |

| Amido linked pyrrolyl/pyrazolyl-oxazoles | Various fungal strains | Inhibited spore germination |

The oxazole moiety is a prominent scaffold in the design of modern anticancer agents. nih.govresearchgate.net Its derivatives have been shown to combat cancer through a multitude of mechanisms, targeting various hallmarks of cancer progression. nih.govresearchgate.net From a chemical biology perspective, these compounds act as molecular probes and therapeutic leads by interacting with specific biomolecules involved in cancer cell proliferation, survival, and metastasis.

Key mechanisms of action for anticancer oxazole derivatives include:

Tubulin Inhibition: Some oxazole compounds interfere with the dynamics of microtubules, which are essential for cell division. By binding to tubulin, they can inhibit its polymerization, leading to cell cycle arrest and apoptosis (programmed cell death). nih.govresearchgate.net

Kinase Inhibition: Many oxazoles are designed as inhibitors of protein kinases, enzymes that are often hyperactive in cancer cells and drive tumor growth. By blocking the activity of these kinases, the compounds can halt signaling pathways that promote proliferation. nih.govresearchgate.net

DNA Interaction: Certain derivatives can interact with DNA structures. For example, some oxazoles act as DNA topoisomerase inhibitors, preventing the proper replication and repair of DNA in cancer cells. Others have been shown to target and stabilize unusual DNA structures known as G-quadruplexes, which are implicated in cancer-related gene regulation. nih.govresearchgate.net

Enzyme Inhibition: Oxazoles can inhibit other miscellaneous enzymes crucial for cancer cell survival, such as histone deacetylases (HDAC) or aromatase. nih.govresearchgate.net

| Compound/Derivative Class | Cancer Cell Line | Activity/Measurement (IC₅₀) | Mechanism of Action |

| 2,4,5-trisubstituted oxazoles (Compound 6af) | Non-small cell lung cancer (Hop-92) | Good antiproliferative activity | Not specified |

| 2,4,5-trisubstituted oxazoles (Compound 6bg) | Ovarian cancer (IGROV1) | Good antiproliferative activity | Not specified |

| Oxazole Derivatives (General) | Various | Often in nanomolar concentrations nih.govresearchgate.net | STAT3 Inhibition, G-quadruplex stabilization, Tubulin inhibition nih.govresearchgate.net |

Chemoenzymatic Synthesis of Bioactive Analogs

To explore the full potential of the oxazole scaffold, researchers require efficient methods to synthesize a diverse range of derivatives. Chemoenzymatic synthesis, which combines the selectivity of biological catalysts (enzymes) with the versatility of traditional organic chemistry, offers a powerful strategy for creating novel bioactive analogs. This approach leverages the unparalleled ability of enzymes to catalyze reactions with high regio- and stereoselectivity under mild conditions, often eliminating the need for complex protection and deprotection steps common in purely chemical synthesis.

While specific chemoenzymatic routes for 2-Isobutyl-4,5-dimethyloxazole are not widely documented, the principles are broadly applicable to the synthesis of oxazole-based compound libraries. A typical chemoenzymatic strategy might involve:

Enzymatic Preparation of a Chiral Precursor: An enzyme, such as a lipase (B570770) or an oxidase, could be used to create a key chiral intermediate that forms the backbone of the final molecule.

Chemical Synthesis of the Oxazole Core: The enzymatically-produced intermediate is then subjected to chemical reactions to construct the oxazole ring. Numerous methods, such as the van Leusen oxazole synthesis, are available for this step. nih.govmdpi.com

Late-Stage Enzymatic Modification: Enzymes can be used in the final steps to modify the synthesized oxazole derivative, for example, by adding glycosyl groups or performing specific hydroxylations to enhance bioactivity or improve pharmacokinetic properties.

This hybrid approach enables the rapid generation of structurally diverse analogs that would be difficult to access through conventional synthesis alone, facilitating the exploration of structure-activity relationships (SAR).

Mechanistic Investigations of Interactions with Biological Systems at a Molecular Level

Understanding how oxazole-containing molecules exert their biological effects requires detailed investigation at the molecular level. Techniques such as X-ray crystallography, NMR spectroscopy, and computational molecular docking are employed to elucidate the precise interactions between an oxazole derivative and its biological target. rsc.org

For example, in the context of anticancer activity, molecular docking studies have been used to predict how oxazole derivatives bind to the active site of protein kinases or the colchicine-binding site of tubulin. researchgate.net These models, often confirmed by experimental data, show specific hydrogen bonds and hydrophobic interactions that are essential for inhibitory activity. The orientation of the isobutyl and dimethyl groups on a compound like this compound would similarly define its potential interactions with a biological receptor, highlighting the importance of substitution in molecular recognition.

Emerging Research Frontiers and Future Perspectives

Innovation in Green and Sustainable Synthetic Methodologies

Currently, there is a lack of specific research on the green and sustainable synthesis of 2-isobutyl-4,5-dimethyloxazole. The flavor and fragrance industry is increasingly adopting green chemistry principles to minimize environmental impact. trilogyflavors.comresearchgate.netyoutube.com These principles focus on aspects like atom economy, use of renewable feedstocks, and avoidance of hazardous reagents. acs.org For a compound like this compound, future research in green synthesis could explore several avenues:

Catalytic Approaches: Replacing stoichiometric reagents with catalytic alternatives can significantly reduce waste. researchgate.net Research could focus on developing novel catalysts for the key bond-forming reactions in the synthesis of the oxazole (B20620) ring.

Use of Greener Solvents: Traditional organic solvents could be replaced with more environmentally benign alternatives such as water, supercritical fluids, or bio-based solvents. researchgate.net

Microwave and Ultrasound-Assisted Synthesis: These techniques can often lead to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating methods. nih.gov

Flow Chemistry: Continuous flow processes can offer better control over reaction parameters, improved safety, and easier scalability, all of which are important for industrial production. researchgate.net

Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Oxazole Synthesis

| Feature | Traditional Synthesis | Green Synthesis |

|---|---|---|

| Reagents | Often uses stoichiometric and hazardous reagents. | Employs catalytic and less toxic reagents. |

| Solvents | Typically relies on volatile organic compounds (VOCs). | Utilizes water, supercritical fluids, or bio-solvents. |

| Energy | Often requires prolonged heating. | Can use alternative energy sources like microwaves or ultrasound for efficiency. |

| Waste | Generates significant amounts of byproducts and waste. | Aims for high atom economy and minimal waste generation. |

| Process | Batch processing is common. | Can be adapted to continuous flow processes for better control and safety. |

Discovery of Unprecedented Reactivity Patterns and Chemical Transformations

C-H Functionalization: Direct functionalization of the C-H bonds on the oxazole ring or the isobutyl group would be a powerful tool for creating derivatives with new properties.

Photocatalysis and Electrosynthesis: These modern synthetic methods can enable unique transformations that are not accessible through traditional thermal reactions.

Ring-Opening and Rearrangement Reactions: Exploring conditions that lead to the opening or rearrangement of the oxazole ring could lead to the synthesis of other valuable heterocyclic compounds. tandfonline.com

Table 2: Potential Reactivity Sites of this compound

| Site | Type of Reaction | Potential Outcome |

|---|---|---|

| Oxazole Ring (C2, C4, C5) | Electrophilic/Nucleophilic Substitution, Cycloaddition | Introduction of new functional groups, formation of fused ring systems. |

| Isobutyl Group (C-H bonds) | C-H Activation/Functionalization | Modification of the alkyl side chain to alter flavor profile or other properties. |

| Methyl Groups (C-H bonds) | Radical reactions | Introduction of functionality at the methyl positions. |

Integration with Artificial Intelligence and Machine Learning for Predictive Chemistry

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by enabling the prediction of molecular properties, reaction outcomes, and synthetic routes. nih.govnih.gov While there are no specific AI/ML models reported for this compound, this is a promising area for future exploration. Potential applications include:

Property Prediction: AI models could be trained to predict the sensory properties (flavor and aroma) of novel oxazole derivatives based on their molecular structure. azoai.comaromatechgroup.comresearchgate.net

Reaction Optimization: Machine learning algorithms can be used to optimize reaction conditions for the synthesis of this compound, leading to higher yields and purity. rsc.org

De Novo Design: Generative models could be employed to design new flavor molecules with desired characteristics, potentially leading to the discovery of novel oxazole-based flavor compounds. acs.orgresearchgate.net

Table 3: Potential Applications of AI/ML in the Study of this compound

| AI/ML Application | Description | Potential Benefit |

|---|---|---|

| Quantitative Structure-Activity Relationship (QSAR) | Develop models that correlate molecular structure with flavor perception. | Predict the flavor profile of new oxazole derivatives before synthesis. |

| Retrosynthesis Prediction | Predict viable synthetic routes for this compound and its analogs. | Accelerate the discovery and synthesis of new flavor compounds. |

| Reaction Condition Optimization | Use machine learning to identify the optimal parameters for a given chemical reaction. | Improve the efficiency and sustainability of the synthesis process. |

Exploration of New Applications in Advanced Functional Materials

Oxazole derivatives are being investigated for their potential use in a variety of advanced functional materials, owing to their electronic and photophysical properties. nih.govresearchgate.net Although this compound is primarily known as a flavor compound, its oxazole core suggests that its derivatives could potentially be explored for applications in:

Organic Electronics: Oxazole-containing polymers and small molecules have been studied for their use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Sensors: The oxazole ring can be functionalized to create chemosensors that can detect specific ions or molecules.

Pharmaceuticals: The oxazole scaffold is a common motif in many biologically active compounds and pharmaceuticals. researchgate.netjournalajst.com While this article does not focus on medicinal applications, it is an important area of research for oxazoles in general.

Development of High-Throughput Screening Methods for Chemical Reactivity

High-throughput screening (HTS) allows for the rapid testing of a large number of compounds or reaction conditions. rsc.orgchemrxiv.org While there is no specific HTS method reported for the reactivity of this compound, the development of such methods could significantly accelerate research in this area. Future directions could include:

Miniaturized Reaction Platforms: Using microfluidic devices or well-plates to perform a large number of reactions in parallel.

Rapid Analytical Techniques: Employing techniques like mass spectrometry or fluorescence spectroscopy to quickly analyze the results of the reactions.

Combinatorial Chemistry: Creating libraries of oxazole derivatives and screening them for desired properties or reactivity.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 2-Isobutyl-4,5-dimethyloxazole, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves refluxing precursors in polar aprotic solvents (e.g., DMSO or ethanol) with catalytic acid (e.g., glacial acetic acid) to facilitate cyclization. For example, refluxing substituted hydrazides with aldehydes in ethanol under acidic conditions yields oxazole derivatives . Optimization includes adjusting reflux duration (4–18 hours), solvent purity (absolute ethanol), and post-reaction purification via crystallization (water-ethanol mixtures) to improve yields (e.g., 65% yield reported for analogous triazole synthesis) .

Q. How is the structural characterization of this compound performed to confirm purity and regiochemistry?

- Methodological Answer : X-ray crystallography is critical for unambiguous structural confirmation. Parameters such as unit cell dimensions (e.g., monoclinic system, space group P21/c), bond angles, and torsion angles derived from MoKα radiation (λ = 0.71073 Å) provide precise atomic arrangements . Complementary techniques include NMR (to verify substituent positions) and high-resolution mass spectrometry (HRMS) for molecular weight validation.

Q. What are the key safety considerations when handling this compound in laboratory settings?

- Methodological Answer : Although direct safety data for this compound are limited, analogous oxazoles (e.g., 2-Ethyl-4,5-dimethyloxazole) recommend using fume hoods, gloves, and eye protection due to potential irritancy. First-aid protocols include rinsing exposed skin/eyes with water and consulting a physician. Storage should prioritize airtight containers shielded from light to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data or crystallographic parameters for this compound derivatives?

- Methodological Answer : Discrepancies in spectral peaks (e.g., NMR splitting patterns) or crystallographic R-factors (e.g., R(F) = 0.042 vs. 0.039) may arise from polymorphism or solvent inclusion. To address this:

- Perform temperature-dependent crystallography to identify polymorphic transitions .

- Use density functional theory (DFT) calculations to simulate and compare experimental vs. theoretical spectra .

- Reproduce syntheses under strictly anhydrous conditions to exclude solvent interference .

Q. What strategies are effective for enhancing the biological activity of this compound in antimicrobial studies?

- Methodological Answer : Structural modifications can improve bioactivity:

- Introduce electron-withdrawing groups (e.g., halogens) at the 4- or 5-position to enhance membrane penetration .

- Evaluate substituent effects via quantitative structure-activity relationship (QSAR) models, leveraging databases like PubChem for analogous compounds (e.g., imidazole derivatives with proven antimicrobial activity) .

- Test derivatives against Gram-positive/-negative bacterial panels using broth microdilution assays (MIC values) .

Q. How can synthetic routes for this compound be adapted for isotopic labeling to support metabolic tracing studies?

- Methodological Answer : Isotopic labeling (e.g., ¹³C or ¹⁵N) requires modifying precursor availability:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.